1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound that features a piperazine ring substituted with a 2-chloroacetyl group and a 3-methylbutan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-chloroacetyl group: The piperazine ring is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the 2-chloroacetyl group.
Attachment of the 3-methylbutan-1-one moiety: The final step involves the reaction of the intermediate with 3-methylbutan-1-one under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with the removal of the chloroacetyl group.
Substitution: Substituted derivatives with various nucleophiles replacing the chloroacetyl group.
Scientific Research Applications
1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is used in molecular docking studies to evaluate its binding affinity to various biological targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride
- 7-(4-(2-chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: 1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of the 3-methylbutan-1-one moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1017668-28-8 |
---|---|
Molecular Formula |
C11H19ClN2O2 |
Molecular Weight |
246.7 |
Purity |
95 |
Origin of Product |
United States |
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